molecular formula C8H5BrN2O B1276993 3-Bromo-5-phenyl-1,2,4-oxadiazole CAS No. 23432-94-2

3-Bromo-5-phenyl-1,2,4-oxadiazole

Katalognummer B1276993
CAS-Nummer: 23432-94-2
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: WJLDWMUZNIQXET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-phenyl-1,2,4-oxadiazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and a bromophenyl group attached to it .

Synthesis Analysis

The synthesis of 3-bromo-5-phenyl-1,2,4-oxadiazole derivatives has been explored in several studies. For instance, the compound has been synthesized by heating with sodium azide in anhydrous dimethylformamide, which results in the formation of 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazole derivatives through a deoxygenative coupling reaction . Other synthesis methods involve dehydration reactions of diarylhydrazide to yield 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives with significant yields .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-phenyl-1,2,4-oxadiazole has been studied using crystallographic and spectroscopic methods. The crystal structure analysis revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group makes an angle of about 98° with the bromophenyloxadiazole plane . Molecular orbital calculations have been performed to compare bond angles, bond lengths, and torsion angles with experimental values, showing remarkable agreement .

Chemical Reactions Analysis

The reactivity of 3-bromo-5-phenyl-1,2,4-oxadiazole has been investigated in the context of its potential to undergo various chemical reactions. For example, the compound has been used as an intermediate in the synthesis of electroluminescent materials and has been involved in reactions such as diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration . Additionally, the compound's derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-phenyl-1,2,4-oxadiazole derivatives have been extensively studied. These compounds exhibit interesting spectral properties, such as maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects the UV absorption and photoluminescent properties of these derivatives . Furthermore, the optical nonlinearity of these compounds has been measured, indicating potential applications in optoelectronics . The biological activities of 1,3,4-oxadiazole bearing compounds have also been a focus, with studies on their inhibition of butyrylcholinesterase enzyme and molecular docking to determine ligand-binding affinities .

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Applications

    • Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .
    • There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy .
  • Antibacterial Activity

    • The antibacterial activity of synthesized derivatives was evaluated against different bacterial strains such as (S. aureus, B. Subtilis, E. coli, and P. aeruginosa) using ciprofloxacin as standard drug .
    • Chikhalia et al. developed 1-substituted-3-(4-morpholino-6-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1,3,5-triazin-2-yl)substituted urea and evaluated for antimicrobial activity against different strains such as (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) using ampicillin as a standard .
  • Antitumor Activity

    • Oxadiazole derivatives have shown potential in antitumor activity . For instance, Polothi et al. developed 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole and evaluated its antitumor activity by MTT assay against MDA MB-231, MCF-7 (breast cell line), A549 (lung cell line) cancer cell lines using doxorubicin as a reference standard .
  • Antitubercular Agents

    • A new class of oxadiazoles has been synthesized that target DprE1 as antitubercular agents . The compound 4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone (P1) was found to have promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages .
  • Antiviral Activity

    • Oxadiazole compounds are also used in antiviral drugs . For example, Raltegravir, an antiviral drug, consists of a 1,3,4-oxadiazole ring .
  • Anti-inflammatory and Antioxidant Activity

    • The derivatives of 1,3-diazole show different biological activities such as anti-inflammatory and antioxidant activities .
  • Antidiabetic Activity

    • Oxadiazole derivatives have shown potential in antidiabetic activity . These compounds can be used in the treatment of diabetes .
  • Anti-allergic Activity

    • Oxadiazole compounds have also been found to have anti-allergic properties . They can be used in the treatment of various allergic reactions .
  • Antipyretic Activity

    • Some oxadiazole derivatives have shown antipyretic (fever-reducing) properties . They can be used in the treatment of fever .
  • Antioxidant Activity

    • Oxadiazole compounds have been found to have antioxidant properties . They can help in neutralizing harmful free radicals in the body .
  • Anti-amoebic Activity

    • Some oxadiazole derivatives have shown anti-amoebic properties . They can be used in the treatment of amoebic infections .
  • Antihelmintic Activity

    • Oxadiazole compounds have also been found to have antihelmintic properties . They can be used in the treatment of helminth (parasitic worm) infections .

Safety And Hazards

The safety information for 3-Bromo-5-phenyl-1,2,4-oxadiazole indicates that it is a hazardous compound. It has the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for research on 3-Bromo-5-phenyl-1,2,4-oxadiazole and related compounds could involve further investigation of their biological activity and potential applications in medicine, particularly as anti-infective agents .

Eigenschaften

IUPAC Name

3-bromo-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDWMUZNIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415852
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenyl-1,2,4-oxadiazole

CAS RN

23432-94-2
Record name 3-Bromo-5-phenyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-phenyl-1,2,4-oxadiazole
Reactant of Route 3
3-Bromo-5-phenyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-phenyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-phenyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-phenyl-1,2,4-oxadiazole

Citations

For This Compound
4
Citations
P Choi, CW Rees, EH Smith - Tetrahedron Letters, 1982 - Elsevier
When 3-bromo-5-phenyl-1,2,4-oxadiazole (1b) is heated with sodium azide in anhydrous dimethylformamide at 130, 3-dimethylamino-( 1c ) and 3-dimethylaminomethyleneamino-5-…
Number of citations: 4 www.sciencedirect.com
P Choi, CW Rees, EH Smith - Tetrahedron Letters, 1982 - Elsevier
Tetrahedron Letters,Vol.23,No.l,pp 121-124,1982 0040-4039/82/010121-04$03.00/O Printed in Great Britain 01982 Pergamon Press Ltd Page 1 Tetrahedron Letters,Vol.23,No.l,pp 121-…
Number of citations: 13 www.sciencedirect.com
VD Yadav, HI Boshoff, L Trifonov… - ACS Medicinal …, 2023 - ACS Publications
The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need to discover new drug candidates to feed the drug development …
Number of citations: 5 pubs.acs.org
LA Kayukova - Pharmaceutical Chemistry Journal, 2005 - Springer
Methods used for the synthesis of 3,5-substituted 1,2,4-oxadiazoles are reviewed. The syntheses are based mostly on the use of primary amidoximes and acylating agents as the initial …
Number of citations: 76 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.